molecular formula C29H20O2 B3047543 2,3,5,6-Tetraphenyl-4H-pyran-4-one CAS No. 14174-27-7

2,3,5,6-Tetraphenyl-4H-pyran-4-one

Cat. No.: B3047543
CAS No.: 14174-27-7
M. Wt: 400.5 g/mol
InChI Key: AHIDFFJGOVOPLV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraphenyl-4H-pyran-4-one is an organic compound with the molecular formula C29H20O2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetraphenyl-4H-pyran-4-one typically involves the reaction of benzoin with p-toluenesulfonic acid in a catalytic amount. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then subjected to purification methods to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetraphenyl-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2,3,5,6-Tetraphenyl-4H-pyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6-Tetraphenyl-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes. Its luminescent properties are attributed to the aggregation-induced emission phenomenon, where the compound becomes highly luminescent when aggregated .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and the resulting luminescent properties.

Properties

IUPAC Name

2,3,5,6-tetraphenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O2/c30-27-25(21-13-5-1-6-14-21)28(23-17-9-3-10-18-23)31-29(24-19-11-4-12-20-24)26(27)22-15-7-2-8-16-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIDFFJGOVOPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511216
Record name 2,3,5,6-Tetraphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-27-7
Record name 2,3,5,6-Tetraphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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